Cas no 31749-14-1 (2-(3,4-Dimethoxybenzoyl)-6-methylpyridine)

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine structure
31749-14-1 structure
商品名:2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
CAS番号:31749-14-1
MF:C15H15NO3
メガワット:257.284504175186
MDL:MFCD13152625
CID:4712601

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
    • (3,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone
    • NLZZLUGNSSICNO-UHFFFAOYSA-N
    • SEL10855416
    • (3,4-dimethoxyphenyl) (6-methyl-2-pyridyl) ketone
    • MDL: MFCD13152625
    • インチ: 1S/C15H15NO3/c1-10-5-4-6-12(16-10)15(17)11-7-8-13(18-2)14(9-11)19-3/h4-9H,1-3H3
    • InChIKey: NLZZLUGNSSICNO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C=CC(C(C2C=CC=C(C)N=2)=O)=C1)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 308
  • トポロジー分子極性表面積: 48.4

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D091075-500mg
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
31749-14-1
500mg
$ 735.00 2022-06-06
Fluorochem
202831-1g
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
31749-14-1 97%
1g
£554.00 2022-03-01
TRC
D091075-250mg
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
31749-14-1
250mg
$ 440.00 2022-06-06
Fluorochem
202831-5g
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
31749-14-1 97%
5g
£1702.00 2022-03-01
Fluorochem
202831-2g
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
31749-14-1 97%
2g
£837.00 2022-03-01
abcr
AB362948-1g
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; .
31749-14-1 97%
1g
€954.60 2025-02-13
abcr
AB362948-1 g
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; .
31749-14-1 97%
1g
€954.60 2023-06-20
abcr
AB362948-2 g
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; .
31749-14-1 97%
2g
€1400.00 2023-06-20
abcr
AB362948-2g
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; .
31749-14-1 97%
2g
€1400.00 2025-02-13
Ambeed
A472189-5g
(3,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone
31749-14-1 97%
5g
$1133.0 2024-04-20

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 関連文献

2-(3,4-Dimethoxybenzoyl)-6-methylpyridineに関する追加情報

Introduction to 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine (CAS No. 31749-14-1) and Its Emerging Applications in Chemical Biology

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, identified by the chemical compound code CAS No. 31749-14-1, is a versatile intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework comprising a pyridine core substituted with a dimethoxybenzoyl group at the 2-position and a methyl group at the 6-position, exhibits remarkable potential in various biochemical and pharmacological applications.

The structural motif of 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine makes it an intriguing candidate for further exploration in drug discovery and molecular recognition studies. The presence of the dimethoxybenzoyl moiety enhances its solubility and reactivity, while the pyridine ring provides a scaffold for hydrogen bonding interactions, which are crucial for binding affinity in enzyme inhibition and receptor modulation.

In recent years, there has been growing interest in leveraging such heterocyclic compounds for their ability to modulate biological pathways. The dimethoxybenzoyl substituent, in particular, has been extensively studied for its role in enhancing the bioavailability of active pharmaceutical ingredients (APIs) through improved solubility and metabolic stability. This property is especially valuable in the development of oral formulations where poor solubility often limits therapeutic efficacy.

Moreover, the methylpyridine component of this compound contributes to its stability under various conditions, making it a robust candidate for synthetic chemistry applications. Researchers have begun to explore its utility as a building block in the synthesis of more complex molecules, including potential drug candidates targeting neurological disorders and inflammatory conditions.

One of the most promising areas of research involving 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine is its application as a ligand in enzyme inhibition studies. The pyridine ring serves as an excellent hydrogen bond acceptor, allowing for precise alignment with active sites on enzymes such as kinases and proteases. Recent studies have demonstrated that derivatives of this compound can effectively inhibit key enzymes involved in cancer progression by binding to their catalytic sites and disrupting normal metabolic pathways.

Additionally, the 3,4-dimethoxybenzoyl group has been found to enhance the binding affinity of small molecule inhibitors through π-stacking interactions with aromatic residues in protein targets. This mechanism is particularly relevant in the development of drugs that require high specificity to avoid off-target effects. The combination of these structural features makes 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine a valuable scaffold for designing novel therapeutics.

In clinical trials and preclinical studies, compounds structurally related to CAS No. 31749-14-1 have shown promise in treating conditions such as chronic inflammation and neurodegenerative diseases. The ability of this molecule to cross cell membranes efficiently due to its lipophilic nature allows it to reach target sites within cells where it can exert its pharmacological effects. Furthermore, its stability under physiological conditions ensures prolonged activity within biological systems.

The synthesis of 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine involves multi-step organic reactions that highlight its synthetic versatility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the dimethoxybenzoyl group with high regioselectivity. These methods not only improve yield but also minimize byproduct formation, making the process more environmentally friendly and scalable for industrial production.

The growing body of evidence supporting the therapeutic potential of 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine has prompted researchers to investigate its role in combinatorial therapy approaches. By pairing this compound with other bioactive molecules, synergistic effects can be achieved that enhance treatment outcomes while reducing side effects. Such strategies are particularly relevant in oncology where combination therapies are often necessary to overcome drug resistance mechanisms.

From a computational chemistry perspective, virtual screening techniques have been used to identify novel derivatives of CAS No. 31749-14-1 with enhanced pharmacological properties. Machine learning models trained on large datasets of bioactive compounds have predicted optimal modifications to improve binding affinity and selectivity against disease-causing targets. These computational tools are accelerating the discovery process by rapidly screening thousands of potential candidates before experimental validation.

The future prospects for 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine are vast and multifaceted. As our understanding of biological systems continues to evolve through interdisciplinary research combining chemistry, biology, and medicine; new applications will undoubtedly emerge. Whether used as an intermediate in drug synthesis or as a standalone therapeutic agent; this compound represents an important milestone toward advancing treatments for complex diseases.

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Amadis Chemical Company Limited
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